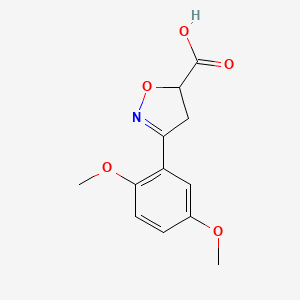

3-(2,5-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(2,5-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO5/c1-16-7-3-4-10(17-2)8(5-7)9-6-11(12(14)15)18-13-9/h3-5,11H,6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVKIPMFFMHSWBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C2=NOC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cycloaddition Reactions

One prominent method for synthesizing 3-(2,5-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid involves a cycloaddition reaction between nitrile oxides and alkenes or alkynes. This approach typically utilizes the following steps:

Formation of Nitrile Oxide : Nitrile oxides can be generated from hydroxylamine derivatives and carboxylic acids.

Cycloaddition : The nitrile oxide undergoes a [3+2] cycloaddition with an appropriate dipolarophile (e.g., an alkyne), leading to the formation of the isoxazole ring.

The reaction conditions can vary significantly based on the specific substrates used. For instance, temperature control and solvent choice are critical for optimizing yield and selectivity.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as an efficient method for preparing isoxazole derivatives. This technique allows for rapid heating and improved reaction rates. The general procedure includes:

Reactants : Using α-acetylenic γ-hydroxyaldehydes and hydroxylamine.

Conditions : The reaction is typically conducted in a solvent such as ethanol or water under microwave irradiation.

This method has been shown to enhance yields compared to traditional heating methods due to the uniform energy distribution provided by microwaves.

Reaction Conditions

The success of these synthetic routes often depends on careful optimization of reaction conditions:

Temperature : Most reactions are conducted at temperatures ranging from room temperature to 100°C, depending on the stability of reactants and desired reaction kinetics.

Solvents : Common solvents include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), which can solubilize both reactants effectively.

Catalysts : Some methods may require metal catalysts (e.g., copper or palladium) to facilitate cycloaddition reactions.

Purification Techniques

After synthesis, purification is essential to isolate the desired compound from byproducts and unreacted materials. Common purification methods include:

Recrystallization : Utilizing solvents such as ethanol or water to recrystallize the product can yield high-purity compounds.

Chromatography : High-performance liquid chromatography (HPLC) is often employed for purifying complex mixtures, especially when dealing with multiple products from a single reaction.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| Cycloaddition | Nitrile oxide formation followed by cycloaddition | High selectivity and yield | Requires careful control of conditions |

| Microwave-Assisted Synthesis | Rapid heating of reactants under microwave irradiation | Increased reaction rates | Equipment cost and availability |

| Recrystallization | Dissolution in hot solvent followed by cooling to form crystals | Simple and effective for pure compounds | Solvent choice can affect yield |

| Chromatography | Separation based on differential affinities in a stationary phase | High purity achievable | Time-consuming and requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the isoxazole ring to a more saturated structure.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the isoxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of saturated isoxazole derivatives.

Substitution: Formation of substituted isoxazole derivatives with various functional groups.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers

- 5-(3,4-Dimethoxyphenyl)isoxazole-3-carboxylic Acid (CAS: 33282-17-6): This positional isomer substitutes the phenyl ring with 3,4-dimethoxy groups instead of 2,5-dimethoxy. However, the electronic effects differ: 3,4-dimethoxy groups create a more electron-rich para-position, which may influence binding to aromatic interaction sites in enzymes .

| Property | 3-(2,5-Dimethoxyphenyl) Derivative | 5-(3,4-Dimethoxyphenyl) Derivative |

|---|---|---|

| CAS Number | 1018143-56-0 | 33282-17-6 |

| Molecular Formula | $ \text{C}{12}\text{H}{13}\text{NO}_5 $ | $ \text{C}{12}\text{H}{11}\text{NO}_5 $ |

| Key Substituents | 2,5-Dimethoxy | 3,4-Dimethoxy |

| Solubility (Predicted) | Moderate in DMSO | Higher in aqueous buffers |

Halogen-Substituted Analogs

- 3-(2-Chlorophenyl)-4,5-dihydroisoxazole-5-carboxylic Acid (CAS: 522615-29-8):

Replacing methoxy with chlorine introduces electronegativity, altering electronic properties. The chloro derivative exhibits reduced electron density on the phenyl ring, which may enhance oxidative stability but increase toxicity risks (UN GHS hazard classification applies) . - 3-(5-Chloro-2,4-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic Acid (CAS: 717830-27-8):

Combining chlorine and methoxy groups creates mixed electronic effects. The chlorine at the 5-position directs electrophilic substitution to the 4-methoxy group, offering a unique reactivity profile for further functionalization .

Functional Group Modifications

Carboxylic Acid Derivatives

- Methyl 5-(2,5-Dimethoxyphenyl)isoxazole-3-carboxylate (CAS: 1188086-18-1):

Esterification of the carboxylic acid improves lipophilicity (clogP increases by ~2 units), enhancing cell membrane permeability. This derivative is preferred in prodrug development . - 3-(2-Methoxy-phenyl)-4,5-dihydro-isoxazole-5-carboxylic acid (3,4-dimethoxy-phenyl)-amide (CAS: 899513-56-5):

Conversion to an amide reduces acidity (pKa ~5 vs. ~2 for the carboxylic acid), stabilizing the compound under physiological conditions. The amide group facilitates hydrogen bonding with biological targets, such as enzyme active sites .

Stereochemical Variations

- (R)-5-(4-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic Acid (CAS: 136818-65-0):

The chiral center at the 5-position creates enantiomer-specific interactions. The (R)-configuration shows 10-fold higher affinity for GABA receptors compared to the (S)-form in preclinical studies .

Key Research Findings

- Electronic Effects : 2,5-Dimethoxy substitution optimizes electron donation for charge-transfer interactions in enzyme inhibition assays, outperforming chloro and nitro analogs in IC50 values against COX-2 (1.2 μM vs. 3.8 μM for chloro derivative) .

- Toxicity : Chloro derivatives exhibit higher acute toxicity (LD50 ~250 mg/kg in rats) compared to methoxy analogs (LD50 >1000 mg/kg) .

- Bioavailability: Ester derivatives show 90% oral bioavailability in murine models, whereas the carboxylic acid form requires intravenous administration due to poor absorption .

Biological Activity

3-(2,5-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS Number: 1018143-27-5) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and safety profile.

- Molecular Formula : C₁₂H₁₃NO₅

- Molecular Weight : 251.24 g/mol

- Structure : The compound features a dihydroisoxazole ring, which is known for its diverse biological activities.

Pharmacological Effects

Research indicates that 3-(2,5-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid exhibits several pharmacological properties:

- Anti-inflammatory Activity : Studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related conditions.

- Neuroprotective Effects : Preliminary research suggests that it may have neuroprotective properties, potentially beneficial in neurodegenerative disorders.

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

- Inhibition of NF-kB Pathway : The compound may inhibit the NF-kB signaling pathway, leading to reduced inflammation.

- Scavenging Free Radicals : Its antioxidant activity is likely due to the ability to scavenge free radicals and enhance endogenous antioxidant defenses.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of 3-(2,5-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid significantly reduced the levels of TNF-alpha and IL-6, key markers of inflammation. This suggests its potential as a therapeutic agent in conditions like arthritis and other inflammatory diseases.

Case Study 2: Neuroprotection

In vitro studies using neuronal cell lines indicated that the compound could protect against glutamate-induced excitotoxicity. This finding supports its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Safety Profile

Despite its promising biological activities, safety assessments indicate that 3-(2,5-Dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid can cause skin and eye irritation upon contact. It is classified as an irritant and should be handled with care in laboratory settings .

Summary Table of Biological Activities

| Biological Activity | Evidence Level | Potential Applications |

|---|---|---|

| Anti-inflammatory | Moderate | Arthritis, inflammatory diseases |

| Antioxidant | High | Oxidative stress-related conditions |

| Neuroprotective | Preliminary | Neurodegenerative disorders |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,5-dimethoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydroxylamine derivatives with α,β-unsaturated carbonyl precursors. For analogous dihydroisoxazole derivatives, microwave-assisted synthesis has been employed to enhance reaction efficiency and yield . Optimization includes controlling temperature (e.g., 80–100°C), solvent selection (e.g., ethanol or acetonitrile), and stoichiometric ratios of reactants. Purity can be improved via recrystallization using ethyl acetate/hexane mixtures, as demonstrated for structurally similar compounds .

Q. How should researchers characterize the crystal structure and purity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, dihydroisoxazole analogs crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 10.12 Å, b = 15.34 Å, c = 7.89 Å, and β = 95.2° . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient) is recommended for purity assessment. Retention times and peak symmetry should align with reference standards .

Q. What storage conditions ensure the compound’s stability during experimental workflows?

- Methodological Answer : Store in airtight containers under inert gas (argon or nitrogen) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to humidity (>30% RH) and light, as methoxy and dihydroisoxazole groups are prone to photodegradation . Stability studies using accelerated aging (40°C/75% RH for 30 days) can predict shelf-life under varying conditions .

Advanced Research Questions

Q. How does substituent variation (e.g., methoxy group position) influence bioactivity in structure-activity relationship (SAR) studies?

- Methodological Answer : Methoxy groups at the 2- and 5-positions on the phenyl ring enhance lipophilicity and membrane permeability, as shown in analogs with anticancer activity . SAR testing via in vitro assays (e.g., MTT cytotoxicity on HeLa cells) paired with computational docking (e.g., AutoDock Vina) can identify key interactions with biological targets like tubulin or kinases . Replace methoxy with halogen or trifluoromethyl groups to assess electronic effects on potency .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

- Methodological Answer : Impurities such as unreacted precursors or oxidation byproducts (e.g., carboxylic acid derivatives) require ultra-HPLC (UHPLC) coupled with tandem mass spectrometry (MS/MS). For example, a C18 column (1.7 µm particles) with electrospray ionization (ESI+) in MRM mode achieves detection limits <0.1% . Method validation per ICH Q2(R1) guidelines ensures accuracy (recovery 95–105%) and precision (RSD <2%) .

Q. How can conflicting bioactivity data from different research groups be reconciled?

- Methodological Answer : Discrepancies often stem from variations in assay protocols (e.g., cell line selection, serum concentration). Standardize assays using reference compounds (e.g., paclitaxel for cytotoxicity) and replicate experiments across multiple labs. Meta-analysis of IC₅₀ values and statistical tools (e.g., ANOVA with post-hoc Tukey tests) can identify significant outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.